molecular formula C8H8BrNO3 B3022252 Methyl 4-amino-5-bromo-2-hydroxybenzoate CAS No. 286377-20-6

Methyl 4-amino-5-bromo-2-hydroxybenzoate

Cat. No. B3022252
CAS RN: 286377-20-6
M. Wt: 246.06 g/mol
InChI Key: DSIRIUPZPQOYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-5-bromo-2-hydroxybenzoate is a compound that is structurally related to various benzoic acid derivatives, which are often utilized in pharmaceuticals, cosmetics, and as intermediates in organic synthesis. While the specific compound is not directly studied in the provided papers, related compounds such as methyl 4-hydroxybenzoate , 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid , and 2-amino-5-bromo-benzoic acid methyl ester have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to this compound.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from simple benzoic acid derivatives and introducing various functional groups through reactions such as methylation, bromination, ethylation, and oxidation . For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involves methylation, thiocyanation, ethylation, and oxidation, with a total yield of 24.5% . Similarly, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline from 2-amino-5-methylbenzoic acid includes steps like oxidation and bromination . These methods could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . For example, the crystal structure of methyl 4-hydroxybenzoate was analyzed at 120 K, revealing a 3D framework formed via extensive intermolecular hydrogen bonding . Similarly, the molecular structure of 2-amino-5-bromo-benzoic acid methyl ester was elucidated, and the formation of hydrogen bonds was investigated using Natural Bond Orbital (NBO) calculations . These studies provide a foundation for understanding the molecular structure of this compound, which is likely to exhibit similar hydrogen bonding patterns and crystal packing.

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is influenced by the presence of substituents on the aromatic ring. For instance, the nitro group in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibits a polarized structure, affecting the molecule's reactivity . The presence of amino and bromo substituents in the compound of interest suggests potential reactivity in nucleophilic substitution reactions or participation in the formation of Schiff bases, as seen in related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are characterized by their spectroscopic data and quantum chemical parameters. The experimental FT-IR spectrum of methyl 4-hydroxybenzoate strongly correlated with the computed vibrational spectra, and the energies of the frontier orbitals were used to calculate chemical quantum parameters . For 2-amino-5-bromo-benzoic acid methyl ester, the dipole moment, polarizability, anisotropy polarizability, and first-order hyperpolarizability were reported, indicating the molecule's potential nonlinear optical properties . These analyses are crucial for understanding the behavior of this compound in various environments and its potential applications.

Mechanism of Action

The mechanism of action of “Methyl 4-amino-5-bromo-2-hydroxybenzoate” is not clear from the available information. Its effects would likely depend on the specific context in which it is used .

Safety and Hazards

While specific safety data for “Methyl 4-amino-5-bromo-2-hydroxybenzoate” is not available, similar compounds can pose hazards. For example, they may cause skin and eye irritation, and may be harmful if inhaled or ingested . Always use appropriate personal protective equipment when handling such compounds .

Future Directions

The future directions for “Methyl 4-amino-5-bromo-2-hydroxybenzoate” could involve its use in the synthesis of other organic compounds, or its potential applications in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

methyl 4-amino-5-bromo-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIRIUPZPQOYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-amino-5-bromo-2-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-5-bromo-2-hydroxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-amino-5-bromo-2-hydroxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-amino-5-bromo-2-hydroxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-amino-5-bromo-2-hydroxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-amino-5-bromo-2-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.